molecular formula C15H14ClN3O3 B5708526 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

Cat. No.: B5708526
M. Wt: 319.74 g/mol
InChI Key: FTHFMYNYEBWPCI-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position of the benzoyl ring, and a dimethylamino-substituted phenyl group attached via the amide linkage. The dimethylamino group enhances electron density, influencing solubility and reactivity compared to other derivatives .

Properties

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-18(2)12-6-4-11(5-7-12)17-15(20)10-3-8-13(16)14(9-10)19(21)22/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHFMYNYEBWPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with 4-(dimethylamino)benzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed

    Reduction: 4-amino-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions, providing insights into biochemical pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The nitro group can participate in redox reactions, while the dimethylamino group can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and molecular properties of analogous compounds:

Compound Name Substituents on Phenyl Ring (Amide Nitrogen) Molecular Formula Molecular Weight Key Features/Applications
4-Chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide (Target) 4-(Dimethylamino)phenyl C₁₅H₁₃ClN₃O₃* ~333.7* Electron-donating group enhances basicity; potential pharmacological activity
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 2,3-Dichlorophenyl C₁₃H₇Cl₃N₂O₃ 345.57 High halogen content; increased lipophilicity
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-Methoxyphenyl C₁₄H₁₁ClN₂O₄ 306.70 Methoxy group improves solubility; antimicrobial potential
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-Acetamidophenyl C₁₅H₁₂ClN₃O₄ 333.73 Acetamido group may enhance hydrogen bonding; enzyme inhibition studies
4-Chloro-N-(3-fluorophenyl)-3-nitrobenzamide 3-Fluorophenyl C₁₃H₈ClFN₂O₃ 298.67 Fluorine substitution increases metabolic stability
4-Chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide Heterocyclic substituent C₂₂H₁₆ClN₃O₄ 437.84 Oxazolo-pyridine moiety suggests kinase inhibition activity

*Estimated based on structural analogs.

Key Research Findings

  • Electronic Effects: The dimethylamino group in the target compound donates electrons, reducing the electrophilicity of the benzamide carbonyl compared to chloro- or nitro-substituted analogs. This may influence binding to biological targets .
  • Solubility Trends: Methoxy and dimethylamino substituents improve aqueous solubility, whereas halogenated derivatives (e.g., dichlorophenyl) are more lipophilic .
  • Thermal Stability : Nitro groups generally decrease thermal stability, but bulky substituents (e.g., oxazolo-pyridine ) can counteract this by introducing steric hindrance.

Biological Activity

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C11_{11}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 255.68 g/mol
  • Functional Groups : Nitro group (-NO2_2), Chloro group (-Cl), Dimethylamino group (-N(CH3_3)2_2)

The biological activity of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the chloro and dimethylamino groups influence the compound's binding affinity to enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer pathways, particularly through interactions that modulate signaling cascades.
  • Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular uptake and improving bioavailability.

Anticancer Properties

Research indicates that 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including ovarian and breast cancer cells.

  • Case Study : A study involving ovarian A2780 cancer cells reported that derivatives of this compound showed significant cytotoxicity, with IC50_{50} values in the low micromolar range .

Mechanisms of Anticancer Activity

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through cell cycle arrest.
  • Modulation of signaling pathways associated with tumor growth.

Research Applications

4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide serves as a valuable tool in various fields:

  • Medicinal Chemistry : It is used as a precursor for synthesizing other pharmaceutical agents targeting specific molecular pathways.
  • Material Science : The compound's unique structural properties make it suitable for developing organic semiconductors and advanced materials.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and properties of 4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide compared to structurally similar compounds.

Compound NameBiological ActivityKey Features
4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamideAnticancer activityNitro and chloro groups enhance reactivity
4-chloro-N-(2,5-dimethylphenyl)-3-nitrobenzamideModerate anticancer activityLacks dimethylamino group, affecting uptake
4-chloro-N-(2,5-dimethylphenyl)-3-aminobenzamideVarying pharmacological propertiesAmino group alters mechanism of action

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